7-Chloro-6-methyl-1,2-di(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
Properties
IUPAC Name |
7-chloro-6-methyl-1,2-dipyridin-2-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClN3O3/c1-12-10-16-13(11-14(12)23)20(27)18-19(15-6-2-4-8-24-15)26(22(28)21(18)29-16)17-7-3-5-9-25-17/h2-11,19H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJNXAZIWKPYTPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C(=O)C3=C(O2)C(=O)N(C3C4=CC=CC=N4)C5=CC=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-Chloro-6-methyl-1,2-di(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to a class of heterocyclic compounds. Its structure incorporates both pyridine and chromeno-pyrrole moieties, which are known for their diverse biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a chloro group and two pyridine rings, contributing to its unique reactivity and biological interactions.
Antioxidant Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antioxidant properties. For instance, derivatives of chromeno-pyrroles have been shown to scavenge free radicals effectively. This activity is crucial in mitigating oxidative stress-related diseases such as cancer and neurodegenerative disorders .
Antiproliferative Effects
Research indicates that this compound may possess antiproliferative effects against various cancer cell lines. A study involving similar chromeno-pyrrole derivatives reported significant cytotoxicity against human liver (HepG-2) and breast cancer (MCF-7) cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG-2 | 15 | Apoptosis induction |
| MCF-7 | 10 | Cell cycle arrest |
Antimicrobial Activity
Compounds with similar structural features have also been evaluated for their antimicrobial properties. In vitro studies have shown that they exhibit activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some derivatives ranged from 3.12 to 12.5 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
- DNA Interaction : The ability to intercalate into DNA may lead to the disruption of replication processes in cancer cells.
- Reactive Oxygen Species (ROS) Generation : By generating ROS, these compounds can induce oxidative damage in cancer cells.
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
-
Case Study on HepG-2 Cells : A derivative exhibited an IC50 value of 15 µM against HepG-2 cells with a mechanism involving apoptosis through caspase activation.
"The compound induced significant apoptosis in HepG-2 cells as evidenced by increased caspase activity" .
-
Antimicrobial Efficacy : Another study reported that derivatives showed potent activity against Staphylococcus aureus with an MIC of 6 µg/mL.
"The findings suggest that these derivatives could serve as lead compounds for developing new antimicrobial agents" .
Scientific Research Applications
The compound exhibits various biological activities that make it a candidate for therapeutic applications:
Anticancer Activity
Research indicates that this compound possesses significant cytotoxic effects against multiple cancer cell lines. Its mechanism of action primarily involves the induction of apoptosis through the activation of caspase pathways and modulation of pro-apoptotic and anti-apoptotic proteins. Studies have demonstrated its ability to inhibit specific kinases associated with cancer cell proliferation, such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2) .
Enzyme Inhibition
The compound has been shown to interact with various enzymes crucial for cellular signaling pathways. This interaction can alter downstream signaling processes that regulate cell growth and survival, making it an important candidate in the development of targeted cancer therapies .
Case Studies
Several studies have focused on the synthesis and evaluation of derivatives based on the core structure of this compound:
Synthesis Methodology
A multi-step organic synthesis approach has been employed to create various analogs of the compound. These derivatives were evaluated for their anticancer efficacy against different cancer types, revealing varying levels of biological activity .
Biological Evaluation
In vitro studies have highlighted the potential of these derivatives in inducing apoptosis in cancer cells. For instance, one study demonstrated that specific analogs exhibited enhanced cytotoxicity compared to the parent compound, suggesting that structural modifications can significantly impact biological activity .
Q & A
Basic Research Questions
Q. What are the optimized synthetic protocols for preparing 7-Chloro-6-methyl-1,2-di(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione?
- Methodology: Utilize multicomponent reactions (MCRs) involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under mild conditions. Key reagents include Lewis acids (e.g., AlCl₃) for cyclization and palladium catalysts for coupling reactions. Monitor reaction progress via TLC and confirm purity using HPLC. Yield optimization (43–72%) depends on substituent electronic effects and solvent choice (e.g., DMSO or ethanol) .
- Key Data: IR spectra show carbonyl stretches at ~1700 cm⁻¹; NMR (DMSO-d₆) reveals aromatic protons at δ 7.1–7.9 ppm and pyridyl protons at δ 8.3–8.6 ppm .
Q. How can the structure of this compound be confirmed experimentally?
- Methodology: Combine spectroscopic techniques:
- 1H/13C NMR: Assign peaks using DEPT-135 and HSQC to resolve fused-ring protons and pyridyl substituents.
- IR: Confirm carbonyl (C=O) and hydroxyl (O–H) groups.
- Mass Spectrometry (APSI-MS): Verify molecular ion peaks (e.g., [M+1]⁺ at m/z 422–432) .
- Advanced: Single-crystal X-ray diffraction for absolute stereochemistry (if crystallizable) .
Advanced Research Questions
Q. How do substituents (e.g., chloro, methyl, pyridyl) influence the compound’s electronic properties and reactivity?
- Methodology:
- Computational Studies: Perform DFT calculations to map frontier molecular orbitals (HOMO/LUMO) and predict sites for nucleophilic/electrophilic attacks. Compare with derivatives lacking methyl or pyridyl groups .
- Experimental Validation: React with hydrazine or Grignard reagents to test regioselectivity. Monitor via LC-MS .
- Key Insight: Chloro groups enhance electrophilicity at C-7, while pyridyl rings stabilize intermediates via π-π stacking .
Q. What strategies resolve contradictions in reported biological activity data for chromeno-pyrrole derivatives?
- Methodology:
- Meta-Analysis: Compare IC₅₀ values across studies, adjusting for assay conditions (e.g., cell line variability, solvent effects).
- Structure-Activity Relationship (SAR): Systematically vary substituents (e.g., replace pyridyl with morpholino) and test against enzymatic targets (e.g., kinases) .
- Example: Conflicting cytotoxicity data may arise from differences in cellular uptake or metabolic stability .
Q. How can computational models predict this compound’s interaction with biological targets?
- Methodology:
- Molecular Docking: Use AutoDock Vina to simulate binding to protein targets (e.g., DNA topoisomerase II). Validate with MD simulations to assess binding stability.
- Pharmacophore Mapping: Identify key interactions (e.g., hydrogen bonds with pyridyl N, hydrophobic contacts with methyl groups) .
- Case Study: Pyridyl substituents may enhance binding affinity to ATP pockets in kinases .
Methodological Challenges
Q. What analytical techniques are critical for distinguishing diastereomers in synthetic mixtures?
- Methodology:
- Chiral HPLC: Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients.
- Circular Dichroism (CD): Compare Cotton effects to assign absolute configurations .
- Data Interpretation: Diastereomers show distinct NOE correlations in 2D NMR (e.g., ROESY) .
Q. How can reaction pathways be elucidated for unexpected by-products during synthesis?
- Methodology:
- Mechanistic Probes: Introduce isotopic labeling (e.g., ¹³C at carbonyl groups) and track via MS/MS.
- In Situ Monitoring: Use ReactIR to detect transient intermediates (e.g., enolates) .
- Example: Over-oxidation of pyrrole moieties may form quinone-like by-products under acidic conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
